molecular formula C9H10ClN3O2 B13192424 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13192424
M. Wt: 227.65 g/mol
InChI Key: RRPSGQLODNJUST-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 6-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate, sodium hydride).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrrolidinyl N-oxides.

    Reduction: Secondary amines.

    Hydrolysis: Carboxylate salts.

Scientific Research Applications

6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets. The chloro group at the 6-position can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group at the 6-position.

    6-Chloropyrimidine-4-carboxylic acid: Lacks the pyrrolidinyl group at the 2-position.

    4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Lacks the carboxylic acid group.

Uniqueness

6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

6-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10ClN3O2/c10-7-5-6(8(14)15)11-9(12-7)13-3-1-2-4-13/h5H,1-4H2,(H,14,15)

InChI Key

RRPSGQLODNJUST-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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